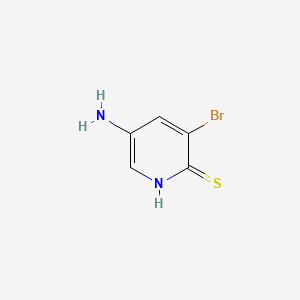

5-Amino-3-bromopyridine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

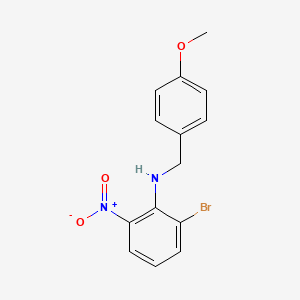

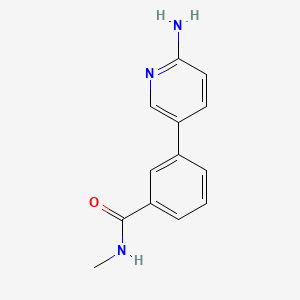

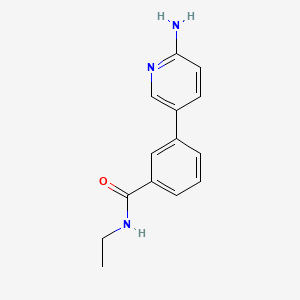

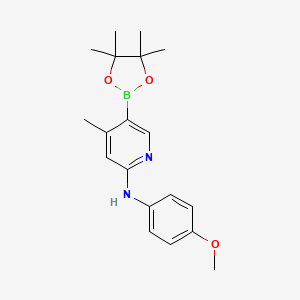

5-Amino-3-bromopyridine-2-thiol is a chemical compound with the empirical formula C5H5BrN2S . It is a member of the pyridine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 5-Amino-3-bromopyridine-2-thiol can be represented by the SMILES stringSc1ccc(Br)cn1 . This indicates that the molecule contains a sulfur atom (S) bonded to a pyridine ring, which also contains a bromine atom (Br). Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The introduction of various bio-relevant functional groups to pyridine has been achieved through several methodologies .Aplicaciones Científicas De Investigación

Reactivity and Synthesis Applications

Thiols and their derivatives are well known for their reactivity and potential in synthesizing complex molecules. A literature review on the reactivity of 1,2,4-triazole-3-thione derivatives highlights the significance of compounds with open thiogroups, noting their high antioxidant and antiradical activity. These compounds, including 5-Amino-3-bromopyridine-2-thiol, could be compared with biogenic amino acids like cysteine, which also contains a free SH-group, underscoring their potential in biochemical processes and synthetic applications (Kaplaushenko, 2019).

Functionalization and Drug Delivery

Thiol-based chemistry is instrumental in the design and synthesis of polyfunctional materials, especially for specialized drug delivery systems. Disulphide and thiol chemistry has been employed to create contemporary macromolecular designs, demonstrating the versatility and potential of thiol-based chemistries in biological therapeutics and drug delivery (Kgesa et al., 2015).

Tissue Engineering Applications

Thiolated polymeric hydrogels have emerged as a promising material for tissue engineering applications, showing excellent biocompatibility and support for cell proliferation and differentiation. These materials are synthesized through thiolation of natural polymers, indicating the crucial role of thiol groups in developing scaffolds for tissue regeneration (Gajendiran et al., 2018).

Antioxidant Activity and Pharmacological Effects

Low-molecular-weight (LMW) thiols in plants, including compounds similar to 5-Amino-3-bromopyridine-2-thiol, are involved in maintaining cellular redox homeostasis and responding to stress factors. These LMW thiols, such as glutathione and its derivatives, are crucial for plant metabolism and offer insights into their potential pharmacological applications (Pivato et al., 2014).

Propiedades

IUPAC Name |

5-amino-3-bromo-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCNYBYZKJSRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromopyridine-2-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)